2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol
Overview
Description
2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol, also known as AMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and inhibition of this enzyme can lead to cell death. 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol has been shown to have neuroprotective effects in models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol is its potency and specificity for PARP inhibition. This makes it a useful tool for studying the role of PARP in various biological processes. However, one limitation of 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol. One area of interest is its potential as a cancer treatment, particularly in combination with other chemotherapy agents. Additionally, further investigation into its anti-inflammatory and neuroprotective effects could lead to the development of new therapies for inflammatory and neurodegenerative diseases. Finally, the development of more soluble forms of 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol could improve its utility as a research tool.
Scientific Research Applications
2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol has been studied for its potential as a cancer treatment due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-amino-4-[4-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperazin-1-yl]-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-14-11-16(26-6-2-5-21-26)4-3-15(14)13-24-7-9-25(10-8-24)17-12-18(27)23-19(20)22-17/h2-6,11-12H,7-10,13H2,1H3,(H3,20,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTJLSLJJBYKFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)CN3CCN(CC3)C4=CC(=O)NC(=N4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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